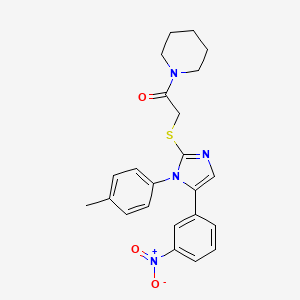

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound is a substituted imidazole derivative featuring a 3-nitrophenyl group at position 5 of the imidazole ring, a p-tolyl group at position 1, and a thioether-linked piperidin-1-yl ethanone moiety. The piperidine ring contributes to conformational flexibility, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-17-8-10-19(11-9-17)26-21(18-6-5-7-20(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMPZUQCHIMGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound involves a multi-step synthetic route. Starting with the imidazole backbone, it can be synthesized via cyclization of α-amino ketones. The introduction of 3-nitrophenyl and p-tolyl groups would involve electrophilic aromatic substitution. The thioether linkage is often achieved through nucleophilic substitution reactions, followed by attachment of the piperidine ring through nucleophilic addition to the ethanone group.

Industrial Production Methods

On an industrial scale, the synthesis would need optimization for yield and purity, likely involving catalysis and controlled reaction environments. The use of continuous flow reactors could be explored to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group could undergo oxidation, potentially forming nitroso derivatives.

Reduction: The nitro group could be reduced to an amine.

Substitution: The thioether linkage might participate in nucleophilic substitutions, especially with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation and reduction reactions would yield varying derivatives depending on the reaction pathway, from amino imidazole derivatives to thioether modifications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural components allow it to act as an enzyme inhibitor or receptor modulator, which can lead to altered metabolic pathways or signal transduction processes.

Potential therapeutic applications include:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Antimicrobial Properties: The compound's unique structure may enhance its efficacy against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Biochemical Assays

As a probe or inhibitor, this compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions. Its ability to selectively bind to specific molecular targets allows researchers to investigate the underlying mechanisms of various biological processes.

Material Science

In industrial applications, the compound can be explored for its potential use in developing materials with specific properties, such as pharmaceuticals or agrochemicals. Its unique chemical structure may lead to innovations in drug formulation or agricultural products.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis. The results indicated that the compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed promising activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the chemical structure could enhance its potency and broaden its spectrum of activity.

Mechanism of Action

The mechanism of action would be highly dependent on its bioactivity. If it displays antibacterial properties, it might interact with bacterial enzymes or cell walls, disrupting essential processes. Molecular targets could include enzyme active sites or cell membrane components, with pathways involving disruption of normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues include compounds with variations in the imidazole substituents, heterocyclic cores, or side chains. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound parallels the o-nitrophenyl group in 6c (), which exhibited antimicrobial activity.

- Piperidine vs. Pyrrolidine : Compared to pyrrolidine-containing analogues (e.g., ), the six-membered piperidine ring in the target compound may offer better conformational adaptability for receptor binding .

- Thioether Linkage: The thioether group in the target compound and Compound 9 () contrasts with the ether linkage in Sertaconazole ().

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring, a nitrophenyl group, and a thioether linkage, which are pivotal for its biological interactions. The molecular formula is , with a molecular weight of 458.5 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Central to the biological activity |

| Nitrophenyl Group | Influences electron affinity and reactivity |

| Thioether Linkage | Enhances interaction with biological targets |

| Piperidine Moiety | Potential role in receptor binding |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition: The nitrophenyl and imidazole groups are known to modulate enzyme activity, potentially inhibiting pathways involved in cell proliferation .

- Receptor Interaction: The piperidine moiety may facilitate binding to specific receptors, influencing cellular signaling pathways .

Pathways Involved

The compound has been implicated in several biological pathways, including:

- Oxidation-Reduction Reactions: Interactions that may affect cellular redox states.

- Cell Cycle Regulation: Potential inhibition of key enzymes involved in cell cycle progression.

Anticancer Properties

Research indicates that 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibits promising anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through multiple mechanisms:

- Inhibition of DNA Synthesis: Similar compounds have shown the ability to disrupt DNA replication processes .

- Induction of Apoptosis: Evidence suggests that this compound may trigger programmed cell death in cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial DNA synthesis and cell wall integrity .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of similar imidazole derivatives, providing insights into their potential therapeutic applications:

- Study on Anticancer Activity:

- Antimicrobial Evaluation:

- Mechanistic Insights:

Q & A

Q. Optimization strategies :

- Use HPLC monitoring to track intermediate purity and minimize side products .

- Adjust solvent polarity (e.g., switch from DMF to DMSO) to enhance thioether bond stability .

- Employ microwave-assisted synthesis to reduce reaction times and improve yields .

Basic: What analytical techniques are most reliable for structural characterization and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents on the imidazole ring and detects rotational isomers (e.g., hindered rotation in thioether bonds) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (<0.5% by LC-MS) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the imidazole-piperidine junction .

- Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N, S content within ±0.3% of theoretical) .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Answer:

SAR studies focus on:

- Electron-withdrawing groups : The 3-nitrophenyl moiety enhances π-π stacking with target proteins; replacing it with 4-CF₃ or 3-CN may improve binding affinity .

- Piperidine substitution : N-methylation or spirocyclic analogs can reduce metabolic degradation .

- Thioether linker : Replacing sulfur with sulfone or sulfonamide alters pharmacokinetics (e.g., logP reduction by 0.5–1.0 units) .

Q. Example SAR Table :

| Substituent Modification | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 3-Nitrophenyl (parent) | 12 µM | Aromatic stacking |

| 4-Trifluoromethylphenyl | 8.5 µM | Hydrophobic pocket |

| Piperidine → Azepane | 15 µM | Reduced CYP3A4 inhibition |

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Answer: Contradictions often arise from:

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake discrepancies (e.g., 2-fold higher uptake in cancer cells vs. fibroblasts) .

- Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ < 30 min in rat liver microsomes) to identify rapid degradation in certain models .

- Off-target effects : Combine proteomics (e.g., thermal shift assays) with kinase profiling panels to distinguish primary targets from secondary interactions .

Q. Methodological workflow :

Validate target engagement via cellular thermal shift assay (CETSA).

Cross-reference IC₅₀ values across recombinant enzyme vs. cell-based assays.

Use siRNA knockdown to confirm target specificity .

Advanced: What computational strategies predict binding modes and guide rational design?

Answer:

- Molecular docking : AutoDock Vina or Glide predicts binding poses to enzymes (e.g., kinases), prioritizing interactions with the imidazole-thioether core and nitro group .

- MD simulations : 100-ns trajectories assess stability of piperidine conformers in solvated lipid bilayers .

- QSAR models : CoMFA/CoMSIA correlates substituent electronegativity (σ values) with inhibitory potency (R² > 0.85) .

Case study : Docking revealed the 3-nitrophenyl group occupies a hydrophobic cleft in EGFR-TK, while the piperidine interacts with Asp831 via water-mediated H-bonds .

Basic: How to troubleshoot low yields in the final coupling step?

Answer: Common issues and solutions:

- Incomplete thioether formation : Increase reaction time (12→24 hrs) or switch to CuI-catalyzed conditions .

- Byproduct formation : Add scavengers (e.g., polymer-bound thiourea) to trap excess halogen .

- Purification challenges : Use reverse-phase flash chromatography (C18 column, MeCN/H₂O gradient) instead of silica gel .

Advanced: What strategies mitigate toxicity concerns while maintaining efficacy?

Answer:

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated piperidine) to reduce off-target cytotoxicity .

- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) and redesign substituents .

- Selective targeting : Conjugate with folate or peptides for tissue-specific delivery, reducing systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.